molecular formula C27H26N4O4 B2639763 Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112374-58-9

Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2639763
CAS No.: 1112374-58-9
M. Wt: 470.529
InChI Key: PSLUGUMGFDDZPQ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. Quinazolines have been studied for their potential use in the treatment of various diseases, including cancer and neurodegenerative disorders .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . It also has a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the positions and nature of its substituents.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally similar to Methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate have been synthesized and studied for their antimicrobial properties. For instance, a study synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for antibacterial and antifungal activities. The synthesized compounds demonstrated significant antimicrobial properties, hinting at the potential of similar compounds in addressing microbial infections (Patel & Patel, 2010).

Anti-inflammatory and Immunomodulatory Activities

Another study focused on 1,4-dihydroquinoline derivatives of gatifloxacin, which share a core structure similar to the compound . The study found that these derivatives showed improved anti-inflammatory activities and comparable antibacterial activity to gatifloxacin. This suggests that structural modifications at certain positions in the molecule can lead to significant immunomodulatory changes, making such compounds valuable for treating inflammatory conditions and potentially modulating immune responses (Sultana et al., 2013).

Anti-cancer Potential

Research has also been directed towards understanding the anti-cancer potential of related compounds. A study synthesized novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, evaluating them for cytotoxic activity against cancer cell lines. These compounds were found to inhibit methionine synthase, a cobalamin-dependent enzyme over-expressed in certain breast and prostate tumor cells, indicating their potential as anti-cancer agents (Elfekki et al., 2014).

Green Synthetic Approaches

A recent study developed a green synthetic procedure for compounds structurally related to the compound , underlining the importance of environmentally friendly approaches in chemical synthesis. The study highlights the potential of such compounds for various applications while also focusing on the sustainability aspect of their synthesis (Molnar et al., 2022).

Mechanism of Action

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-22-11-9-21(10-12-22)31-25(32)23-13-8-19(26(33)35-2)18-24(23)28-27(31)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLUGUMGFDDZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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